2,4,5-Tris[(dimethylamino)methyl]phenol chemical structure and properties
2,4,5-Tris[(dimethylamino)methyl]phenol chemical structure and properties
Technical Guide: Tris[(dimethylamino)methyl]phenol (DMP-30)
Executive Summary & Chemical Identity
This technical guide provides an in-depth analysis of 2,4,6-Tris[(dimethylamino)methyl]phenol , commonly referred to as DMP-30 .[1] While the user query specified the 2,4,5- isomer, it is critical to address that the 2,4,6-isomer (CAS 90-72-2) is the thermodynamically favored product of the Mannich reaction and the industry standard for catalytic applications.[1] The 2,4,5-isomer (CAS 27075-61-2) exists as a structural isomer but is rare due to the ortho/para directing nature of the phenolic hydroxyl group during synthesis.[1]
Consequently, this guide focuses on the 2,4,6-isomer , detailing its role as a Lewis base catalyst in epoxy resin curing, polyurethane chemistry, and its utility as a synthetic intermediate in pharmaceutical research.[1]
Table 1: Physiochemical Properties of DMP-30 (2,4,6-Isomer)
| Property | Value |
| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol |
| Common Name | DMP-30, K-54, Ancamine K54 |
| CAS Number | 90-72-2 |
| Molecular Formula | C₁₅H₂₇N₃O |
| Molecular Weight | 265.40 g/mol |
| Appearance | Pale yellow to amber viscous liquid |
| Amine Value | 600–630 mg KOH/g |
| Boiling Point | 130–135 °C (at 1 mmHg) |
| Density | 0.97–0.98 g/cm³ (at 25 °C) |
| Viscosity | 120–250 mPa[1][2][3][4]·s (at 25 °C) |
| Solubility | Soluble in organic solvents (alcohols, benzene); partially soluble in water |
Synthesis & Manufacturing: The Mannich Reaction
The synthesis of DMP-30 is a classic example of the Mannich Reaction , where phenol undergoes aminoalkylation.[1] This process is highly regioselective.[1] The phenolic hydroxyl group activates the benzene ring, directing the electrophilic iminium ions to the ortho and para positions.[1][5]
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Reagents: Phenol, Formaldehyde (as formalin or paraformaldehyde), and Dimethylamine.[1][3]
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Mechanism:
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Iminium Formation: Formaldehyde reacts with dimethylamine to form a reactive iminium ion (
).[1] -
Electrophilic Aromatic Substitution (EAS): The electron-rich phenol ring attacks the iminium ion.[1][5]
-
Tris-Substitution: Because the aminoalkyl groups are activating, the reaction proceeds rapidly to fill all available ortho and para positions, yielding the 2,4,6-trisubstituted product.[1]
-
Note: The 2,4,5-isomer is disfavored because the meta-position (5) is deactivated relative to the ortho/para positions, making direct synthesis of the 2,4,5-isomer inefficient without blocking groups.[1]
Diagram 1: Synthesis Pathway of DMP-30
Caption: Step-wise Mannich reaction pathway showing the preferential formation of the 2,4,6-isomer driven by ortho/para directing effects.[1]
Reactivity & Catalytic Mechanism
DMP-30 is primarily utilized as a Lewis base catalyst and accelerator for epoxy resins (e.g., DGEBA types) cured with anhydrides, polyamides, or polysulfides.[1]
Mechanism of Action: Epoxy Homopolymerization
Unlike primary amine hardeners that become part of the polymer backbone, DMP-30 often acts catalytically to initiate anionic polymerization of the epoxide.[1]
-
Initiation: The tertiary amine nitrogen attacks the epoxy ring (oxirane), opening it to form a zwitterionic alkoxide intermediate.[1]
-
Propagation: The alkoxide anion attacks another epoxy ring, extending the chain.[1]
-
Cross-linking: The multiple amine sites on DMP-30 allow it to initiate multiple chains, creating a dense 3D network.[1]
This mechanism is critical in medical device packaging and encapsulation , where rapid curing at lower temperatures is required to protect sensitive biological components.[1]
Diagram 2: Catalytic Curing Cycle
Caption: Catalytic cycle of DMP-30 initiating anionic polymerization of epoxy resins via zwitterionic intermediates.[1]
Applications in R&D and Manufacturing
While DMP-30 is not a drug API, it is a critical "Process Chemical" in the pharmaceutical and medical device sectors.[1]
A. Medical Device Assembly (Class VI Epoxies)
DMP-30 is used as an accelerator (0.5–3 phr) in medical-grade epoxy adhesives used for bonding catheters, endoscopes, and needles.[1] Its ability to cure rapidly at room temperature prevents thermal damage to sensitive substrates.[1]
B. Pharmaceutical Synthesis Reagent
In organic synthesis, the dimethylaminomethyl group can serve as a synthetic handle .[1]
-
Ligand Synthesis: The tris-amine structure allows DMP-30 to act as a multidentate ligand for transition metals.[1]
-
Precursor: It can be converted into quaternary ammonium salts for phase transfer catalysis or ion-exchange resins.[1]
C. Polyurethane Catalysis
Used in the production of rigid polyurethane foams (often for cold-chain shipping boxes for vaccines), DMP-30 catalyzes the trimerization of isocyanates to form isocyanurate rings, improving thermal stability.[1]
Experimental Protocol: Standard Curing Formulation
Objective: To prepare a rapid-cure epoxy system using DMP-30 as an accelerator for a polyamide-cured DGEBA resin.
Safety Pre-check:
-
DMP-30 is Corrosive (Category 1C) and causes severe skin burns.[1]
-
PPE: Butyl rubber gloves, chemical splash goggles, and face shield required.[1] Work in a fume hood.
Materials:
Protocol:
-
Stoichiometry Calculation:
-
Mixing:
-
Degassing (Optional but Recommended):
-
Place mixture in a vacuum chamber at 29 inHg for 2-3 minutes to remove entrapped air bubbles (critical for optical clarity in microscopy mounting).
-
-
Curing:
-
Pot Life: ~20–30 minutes at 25°C (significantly reduced by DMP-30).
-
Cure Schedule: 24 hours at 25°C OR 2 hours at 60°C.
-
-
Validation:
-
Measure Shore D hardness.[1] Target: >80 after full cure.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7026, 2,4,6-Tris(dimethylaminomethyl)phenol.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - 2,4,6-tris(dimethylaminomethyl)phenol.[1] Retrieved from [Link][1]
-
Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations.[1] Wiley-VCH.[1] (Detailed mechanism of tertiary amine catalysis in epoxies).
Sources
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 4. dahuanm.com [dahuanm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMP-30 - TRIGON Chemie [trigon-chemie.com]
- 7. carlroth.com [carlroth.com]
- 8. IsoQure® DMP-30 - Kautschuk Group [kautschuk.com]
- 9. carlroth.com [carlroth.com]
- 10. unilongindustry.com [unilongindustry.com]
